molecular formula C23H15F3N4O5 B4311496 2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE

2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE

Cat. No.: B4311496
M. Wt: 484.4 g/mol
InChI Key: CJHOFXQXCOUHHK-UHFFFAOYSA-N
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Description

2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure that contains at least one atom other than carbon. The compound is notable for its unique structure, which includes a phthalazinone core, a nitrophenyl group, and a trifluoromethoxyphenyl group. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Nitration of Phenyl Ring: The synthesis begins with the nitration of a phenyl ring to introduce the nitro group. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Formation of Phthalazinone Core: The next step involves the formation of the phthalazinone core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a phthalic anhydride.

    Coupling Reactions: The final step involves coupling the nitrophenyl and trifluoromethoxyphenyl groups to the phthalazinone core. This is typically achieved using a coupling reagent, such as a carbodiimide, under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of alternative reagents, solvents, and catalysts, as well as the implementation of continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group.

    Oxidation: The compound can be oxidized under strong oxidizing conditions to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Coupling Reagents: Carbodiimides, such as N,N’-dicyclohexylcarbodiimide (DCC).

Major Products

    Reduction Product: 2-[4-(3-aminophenyl)-1-oxophthalazin-2(1H)-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug development.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its unique structure and functional groups may allow it to interact with specific molecular targets, leading to the development of new medications.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitrophenyl and trifluoromethoxyphenyl groups may allow the compound to bind to enzymes or receptors, modulating their activity. The phthalazinone core may also play a role in stabilizing these interactions, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]-N-[4-methoxyphenyl]acetamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]-N-[4-chlorophenyl]acetamide: Similar structure but with a chloro group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in 2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE imparts unique chemical properties, such as increased lipophilicity and metabolic stability. This makes the compound more suitable for certain applications, particularly in drug development, where these properties can enhance bioavailability and efficacy.

Properties

IUPAC Name

2-[4-(3-nitrophenyl)-1-oxophthalazin-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F3N4O5/c24-23(25,26)35-17-10-8-15(9-11-17)27-20(31)13-29-22(32)19-7-2-1-6-18(19)21(28-29)14-4-3-5-16(12-14)30(33)34/h1-12H,13H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHOFXQXCOUHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F3N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE

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